molecular formula C7H7N5O3S B11079207 N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11079207
M. Wt: 241.23 g/mol
InChI Key: YIVJVZGBJKELTF-UHFFFAOYSA-N
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Description

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the formation of the thiazolidine ring followed by the introduction of the oxadiazole moiety. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazolidine ring. This intermediate is then reacted with a nitrile oxide to introduce the oxadiazole ring .

Industrial Production Methods

the principles of green chemistry, such as the use of safer solvents and reagents, can be applied to optimize the synthesis process for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. It can also interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N5O3S

Molecular Weight

241.23 g/mol

IUPAC Name

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C7H7N5O3S/c1-3(13)9-5-6(11-15-10-5)12-4(14)2-16-7(12)8/h8H,2H2,1H3,(H,9,10,13)

InChI Key

YIVJVZGBJKELTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)CSC2=N

Origin of Product

United States

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